molecular formula C17H20N2OS B2954616 1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 685551-22-8

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2954616
CAS No.: 685551-22-8
M. Wt: 300.42
InChI Key: CJKWFKWZBOFGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Inflammatory Activity

A study by Al-Abdullah et al. (2014) investigated compounds related to 1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, finding that similar compounds displayed potent antibacterial activity and good dose-dependent anti-inflammatory activity. This suggests potential applications in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Structural Rearrangements and Synthetic Applications

Research by McMahon et al. (1982) on related structures, such as methoxy-substituted tetrahydroisoquinolines, showed that heating these compounds in formic acid can lead to structural rearrangements. This process can be useful in synthetic chemistry for creating diverse molecular structures (McMahon et al., 1982).

Synthesis and Characterization

Hanusek et al. (2006) described the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, which are structurally related to the compound . Their research provides insights into the methods of synthesizing and characterizing similar compounds, which could be relevant for the study and application of 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Hanusek et al., 2006).

Calcium Antagonistic Activities

Saraç et al. (1997) synthesized derivatives of octahydroquinazoline-2-thione and screened them for calcium antagonistic activities. This research is relevant as it explores the potential medicinal applications of compounds structurally similar to 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Saraç et al., 1997).

Tubulin Polymerization Inhibition

A study by Gastpar et al. (1998) on methoxy-substituted phenylindoles, which are structurally related, demonstrated their ability to inhibit tubulin polymerization, a key process in cell division. This suggests potential applications in cancer therapy (Gastpar et al., 1998).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Their research provides valuable insights into the synthetic pathways that could potentially be applied to synthesize compounds like 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Bacchi et al., 2005).

Properties

IUPAC Name

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKWFKWZBOFGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.